molecular formula C18H18FN3O2 B11612471 ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate

ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate

Cat. No.: B11612471
M. Wt: 327.4 g/mol
InChI Key: KNGMPKXLJRYQNI-UHFFFAOYSA-N
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Description

Ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate is a complex organic compound that features a benzimidazole core structure. This compound is characterized by the presence of a fluorobenzyl group and an ethyl acetate moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ethyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can inhibit or activate biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate can be compared with other benzimidazole derivatives:

    Ethyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl [3-(2-methylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate: Contains a methyl group, which can influence its lipophilicity and pharmacokinetics.

    Ethyl [3-(2-nitrobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate: The nitro group can significantly alter its electronic properties and biological interactions.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 2-[3-[(2-fluorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetate

InChI

InChI=1S/C18H18FN3O2/c1-2-24-17(23)12-22-16-10-6-5-9-15(16)21(18(22)20)11-13-7-3-4-8-14(13)19/h3-10,20H,2,11-12H2,1H3

InChI Key

KNGMPKXLJRYQNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N(C1=N)CC3=CC=CC=C3F

Origin of Product

United States

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